molecular formula C13H16N2O2 B8730168 tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

カタログ番号: B8730168
分子量: 232.28 g/mol
InChIキー: ZNCRCMWKAJHHSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H16N2O2

分子量

232.28 g/mol

IUPAC名

tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-8-10(12(16)17-13(2,3)4)9-6-5-7-14-11(9)15-8/h5-7H,1-4H3,(H,14,15)

InChIキー

ZNCRCMWKAJHHSM-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=C(N1)N=CC=C2)C(=O)OC(C)(C)C

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottom flask that contains N-acetyl-N-(3-bromopyridin-2-yl)acetamide (14.815 g, 57.6 mmol), was added copper(I) iodide (1.098 g, 5.76 mmol), L-proline (1.327 g, 11.53 mmol), cesium carbonate (28.2 g, 86 mmol), then t-butyl acetoacetate (11.47 ml, 69.2 mmol) and dioxane (100 mL). The reaction was vac/purged with N2 3× then fitted with a septum and a N2 inlet and heated overnight at 70° C. The inorganic solids were removed by filtration over celite and the cake was washed with 100 mL EtOAc. This solution was concentrated and the residue was partitioned between 250 mL brine and 250 mL EtOAc. The aq. Layer was further extracted with EtOAc (2×250 mL) and the combined organic layer was dried over Na2SO4, filtered, concentrated and purified by CC using 1:1 EtOAc:Hex as eluent to provide (2.7 g, 20.2%) of tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. LRMS (M+H+) m/z: calc'd 233.28. found 233.1.
Name
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
Quantity
14.815 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
1.098 g
Type
catalyst
Reaction Step One
Quantity
11.47 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 5×00 mL round-bottom flask that contains N-acetyl-N-(3-bromopyridin-2-yl)acetamide (14.815 g, 57.6 mmol), was added copper(I) iodide (1.098 g, 5.76 mmol), L-proline (1.327 g, 11.53 mmol), cesium carbonate (28.2 g, 86 mmol), then t-butyl acetoacetate (11.47 ml, 69.2 mmol) and dioxane (100 mL). The reaction was vac/purged with N2 3× then fitted with a septum and a N2 inlet and heated overnight at 70° C. The inorganic solids were removed by filtration over celite and the cake was washed with 100 mL EtOAc. This solution was concentrated and the residue was partitioned between 250 mL brine and 250 mL EtOAc. The aq. Layer was further extracted with EtOAc (2×250 mL) and the combined organic layer was dried over Na2SO4, filtered, concentrated and purified by CC using 1:1 EtOAc:Hex as eluent to provide (2.7 g, 20.2%) of tert-butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. LRMS (M+H+) m/z: calc'd 233.28. found 233.1.
Name
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
Quantity
14.815 g
Type
reactant
Reaction Step One
Quantity
11.47 mL
Type
reactant
Reaction Step Two
Quantity
1.327 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
28.2 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
1.098 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。